molecular formula C20H19N5O2 B4220159 Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4220159
M. Wt: 361.4 g/mol
InChI Key: SROCTOJQMHESDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses. The compound interacts with the active residues of these proteins, leading to changes in their function .

Mode of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, stress responses, and cell death. By inhibiting these pathways, the compound can potentially prevent or slow the progression of neurodegenerative diseases .

Pharmacokinetics

Its neuroprotective and anti-inflammatory effects suggest that it may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators like NO and TNF-α, and decreases the expression of stress and apoptosis markers . These effects can potentially protect neurons from damage and death, making this compound a potential therapeutic agent for neurodegenerative diseases .

Preparation Methods

The synthesis of Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of enaminonitriles with benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

Ethyl 2-methyl-5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolo-pyrimidine derivatives and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties.

Properties

IUPAC Name

ethyl 2-methyl-5-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-27-19(26)16-17(14-8-5-4-6-9-14)23-20-22-13(2)24-25(20)18(16)15-10-7-11-21-12-15/h4-12,18H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROCTOJQMHESDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-methyl-5-phenyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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